molecular formula C16H20N4O3 B2734192 methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate CAS No. 2034229-08-6

methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate

Cat. No.: B2734192
CAS No.: 2034229-08-6
M. Wt: 316.361
InChI Key: MVMNHOCLCNQHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a triazole-containing carbamoyl moiety. Its structure includes:

  • A methyl benzoate group at position 4 of the aromatic ring.
  • A carbamoyl bridge connecting the benzoate to a branched aliphatic chain.
  • A 3-methylbutan-2-yl substituent with a 1H-1,2,3-triazole ring at the terminal position.

Properties

IUPAC Name

methyl 4-[[3-methyl-1-(triazol-1-yl)butan-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)14(10-20-9-8-17-19-20)18-15(21)12-4-6-13(7-5-12)16(22)23-3/h4-9,11,14H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMNHOCLCNQHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and reduced waste. These methods often employ metal-free catalysts and environmentally benign conditions to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole rings exhibit a variety of biological activities, including:

Synthesis and Case Studies

The synthesis of methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate typically involves multi-step reactions that incorporate the triazole moiety into the benzoate framework. For example:

  • Triazole Formation : The initial step often involves the formation of the triazole ring through cycloaddition reactions.
  • Carbamoylation : Subsequent reactions introduce the carbamoyl group to enhance biological activity.
  • Final Esterification : The final step usually involves esterification to yield the benzoate derivative.

A notable case study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity through modifications at specific positions on the triazole ring .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic contexts:

Application AreaPotential Use
AntibacterialDevelopment of new antibiotics targeting resistant strains
AntifungalTreatment options for systemic fungal infections
AntiviralExploration as a base for antiviral drug development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Name / Identifier Core Structure Key Functional Groups Synthesis Highlights Reference
Target Compound 4-Carbamoyl benzoate + triazole Methyl benzoate, carbamoyl, 3-methylbutan-2-yl, 1H-1,2,3-triazole Likely nucleophilic substitution (e.g., with chloroformate)
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3, ) Triazole + carbamate + phenylacetyl Ethyl carbamate, phenylacetyl, 1,2,4-triazole Nucleophilic substitution of chloroformate
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate (Compound 1, ) Benzimidazole + benzoate Methyl benzoate, benzimidazole (NH groups at 1,3-positions) Condensation with Na₂S₂O₅ in DMF
4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1, ) Benzimidazole + butanoate Amino-benzimidazole, butanoate ester Reductive amination with NaBH₃CN

Key Observations:

  • Triazole vs. Benzimidazole: The target compound’s 1H-1,2,3-triazole offers distinct electronic and steric properties compared to benzimidazole derivatives. Triazoles are more resistant to oxidative metabolism, while benzimidazoles exhibit stronger π-π stacking due to fused aromaticity .
  • Carbamoyl vs. Carbamate: The carbamoyl group in the target compound is less hydrolytically labile than the carbamate group in Compound 3 (), which may influence pharmacokinetics .
  • Synthetic Routes: The target compound’s synthesis likely parallels methods for triazole-carbamoyl derivatives (e.g., nucleophilic substitution with chloroformates), whereas benzimidazole analogues require condensation or reductive amination .

Physicochemical and Spectroscopic Properties

  • 1H-NMR Signatures :
    • The triazole proton in the target compound would resonate near δ 7.5–8.2 ppm (similar to Compound 2 in ) .
    • Methyl groups (benzoate and aliphatic chain) appear as singlets near δ 3.4–4.3 ppm .
  • Thermal Stability : Triazole-containing compounds typically exhibit higher melting points (>150°C) compared to benzimidazole derivatives due to stronger intermolecular hydrogen bonding .

Biological Activity

Methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a compound that incorporates a triazole moiety, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in pharmaceutical applications, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This structure features a benzoate group linked to a triazole derivative, which is critical for its biological activity.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The incorporation of the triazole ring in this compound enhances its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.

Case Study : A study demonstrated that similar triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Antibacterial Activity

This compound has also shown promising antibacterial effects. The triazole moiety contributes to its interaction with bacterial enzymes, leading to inhibition of cell wall synthesis.

Research Findings : In vitro studies indicated that compounds with similar structures demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed MIC values as low as 8 µg/mL against Escherichia coli and Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles inhibit enzymes involved in the biosynthesis of ergosterol in fungi and peptidoglycan in bacteria.
  • DNA Interaction : Some studies suggest that triazoles can intercalate DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) : Certain derivatives have been shown to induce oxidative stress in microbial cells, leading to cell death .

Comparative Biological Activity Table

Activity Type MIC Range (µg/mL) Target Organisms Reference
Antifungal0.5 - 16Candida albicans, Aspergillus niger
Antibacterial8 - 32E. coli, Staphylococcus aureus
AntioxidantIC50 = 0.397DPPH assay

Q & A

Q. What synthetic strategies are recommended for preparing methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate?

A modular approach combining carbamate formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective.

  • Step 1 : Synthesize the alkyne-containing precursor (e.g., 3-methyl-1-propargylbutan-2-amine).
  • Step 2 : React with methyl 4-isocyanatobenzoate to form the carbamoyl intermediate.
  • Step 3 : Perform CuAAC with an azide (e.g., 1H-1,2,3-triazole derivative) under inert conditions (N₂ atmosphere, CuSO₄/sodium ascorbate catalyst) to introduce the triazole ring .
  • Purification : Recrystallization in ethyl acetate or column chromatography yields >95% purity. For similar protocols, refer to triazole-linked quinoline synthesis .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Experimental Setup : Grow crystals via slow evaporation (e.g., DCM/hexane). Collect data using a Mo-Kα source (λ = 0.71073 Å) at 100 K.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen atoms refined using a riding model. SHELX’s robust handling of high-resolution data ensures accurate bond-length precision (±0.01 Å) .

Q. What analytical methods ensure purity and structural fidelity?

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to confirm >98% purity.
  • NMR : Key signals include the triazole proton (δ 8.1–8.3 ppm, singlet), methyl benzoate (δ 3.9 ppm, singlet), and carbamoyl NH (δ 6.5–7.0 ppm, broad) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ matching the theoretical molecular weight (C₁₈H₂₁N₅O₃: 367.16 g/mol).

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., α-glucosidase for antidiabetic studies). The triazole ring’s hydrogen-bonding capacity and benzoate’s hydrophobic interactions are critical for binding affinity .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental designs address contradictions in biological activity data?

  • Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 μM) to confirm reproducibility.
  • Control Experiments : Compare with structurally similar analogs (e.g., replacing triazole with tetrazole) to isolate pharmacophore contributions .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How should researchers handle storage and safety for this compound?

  • Storage : Keep in airtight containers at –20°C under inert gas (Ar/N₂). Avoid light and moisture to prevent ester hydrolysis .
  • Safety Protocols :
    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods for handling powdered forms (risk of inhalation toxicity, Category 4) .
    • Disposal : Incinerate via hazardous waste facilities compliant with EU Regulation 2015/830 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.